

Spectroscopic data of "Ethyl 2-(cyanomethyl)benzoate" (NMR, IR, MS)

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Compound of Interest

Compound Name: Ethyl 2-(cyanomethyl)benzoate

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Spectroscopic Analysis of Aromatic Esters: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for aromatic esters, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public spectroscopic data for "**Ethyl 2-(cyanomethyl)benzoate**," this document utilizes the closely related and well-characterized compound, Ethyl benzoate, as a primary example to illustrate data presentation, interpretation, and experimental methodologies. The principles and techniques described herein are directly applicable to the analysis of "**Ethyl 2-(cyanomethyl)benzoate**" and other similar aromatic esters.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl benzoate.

NMR Spectroscopy Data for Ethyl benzoate

Table 1: ^1H NMR Data for Ethyl benzoate (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.06 - 8.03	Multiplet	2H	Aromatic (ortho-protons)
7.56 - 7.52	Multiplet	1H	Aromatic (para-proton)
7.45 - 7.41	Multiplet	2H	Aromatic (meta-protons)
4.38	Quartet	2H	-OCH ₂ CH ₃
1.39	Triplet	3H	-OCH ₂ CH ₃

Table 2: ¹³C NMR Data for Ethyl benzoate (Solvent: CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
166.5	C=O (Ester carbonyl)
132.8	Aromatic (para-carbon)
130.6	Aromatic (ipso-carbon)
129.5	Aromatic (ortho-carbons)
128.3	Aromatic (meta-carbons)
60.9	-OCH ₂ CH ₃
14.3	-OCH ₂ CH ₃

IR Spectroscopy Data for Ethyl benzoate

Table 3: Key IR Absorption Bands for Ethyl benzoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070-3030	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch
1720	Strong	C=O (Ester carbonyl) stretch
1275	Strong	C-O (Ester) stretch
1110	Strong	O-C (Ester) stretch
710	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry Data for Ethyl benzoate

Table 4: Key Mass Spectrometry Fragments for Ethyl benzoate[1]

m/z	Relative Intensity (%)	Assignment
150	25	[M] ⁺ (Molecular ion)
122	95	[M - C ₂ H ₄] ⁺
105	100	[M - OC ₂ H ₅] ⁺ (Base peak)
77	60	[C ₆ H ₅] ⁺
51	35	[C ₄ H ₃] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- NMR spectrometer (e.g., 400 MHz)

- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- Internal standard (e.g., Tetramethylsilane, TMS)
- Sample of Ethyl benzoate
- Pipettes and vials

Procedure:

- **Sample Preparation:** Dissolve 5-20 mg of Ethyl benzoate in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).
- **Transfer to NMR Tube:** Using a pipette, transfer the solution to an NMR tube to a height of about 4-5 cm.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer's probe.
- **Locking and Shimming:** The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.
- **Acquisition of ^1H NMR Spectrum:**
 - A standard one-pulse sequence is used.
 - Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
- **Acquisition of ^{13}C NMR Spectrum:**
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum.
 - Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Sample of Ethyl benzoate
- Volatile solvent (if preparing a thin film)

Procedure (Thin Film Method):

- **Sample Preparation:** Place a drop of liquid Ethyl benzoate directly onto a salt plate.
- **Assembly:** Place a second salt plate on top of the first to create a thin liquid film.
- **Data Acquisition:** Place the salt plate assembly in the sample holder of the FTIR spectrometer.
- **Background Scan:** Run a background spectrum of the empty spectrometer.
- **Sample Scan:** Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Procedure (ATR Method):

- **Background Scan:** With the clean ATR crystal, acquire a background spectrum.
- **Sample Application:** Place a small drop of Ethyl benzoate directly onto the ATR crystal.
- **Data Acquisition:** Acquire the IR spectrum of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

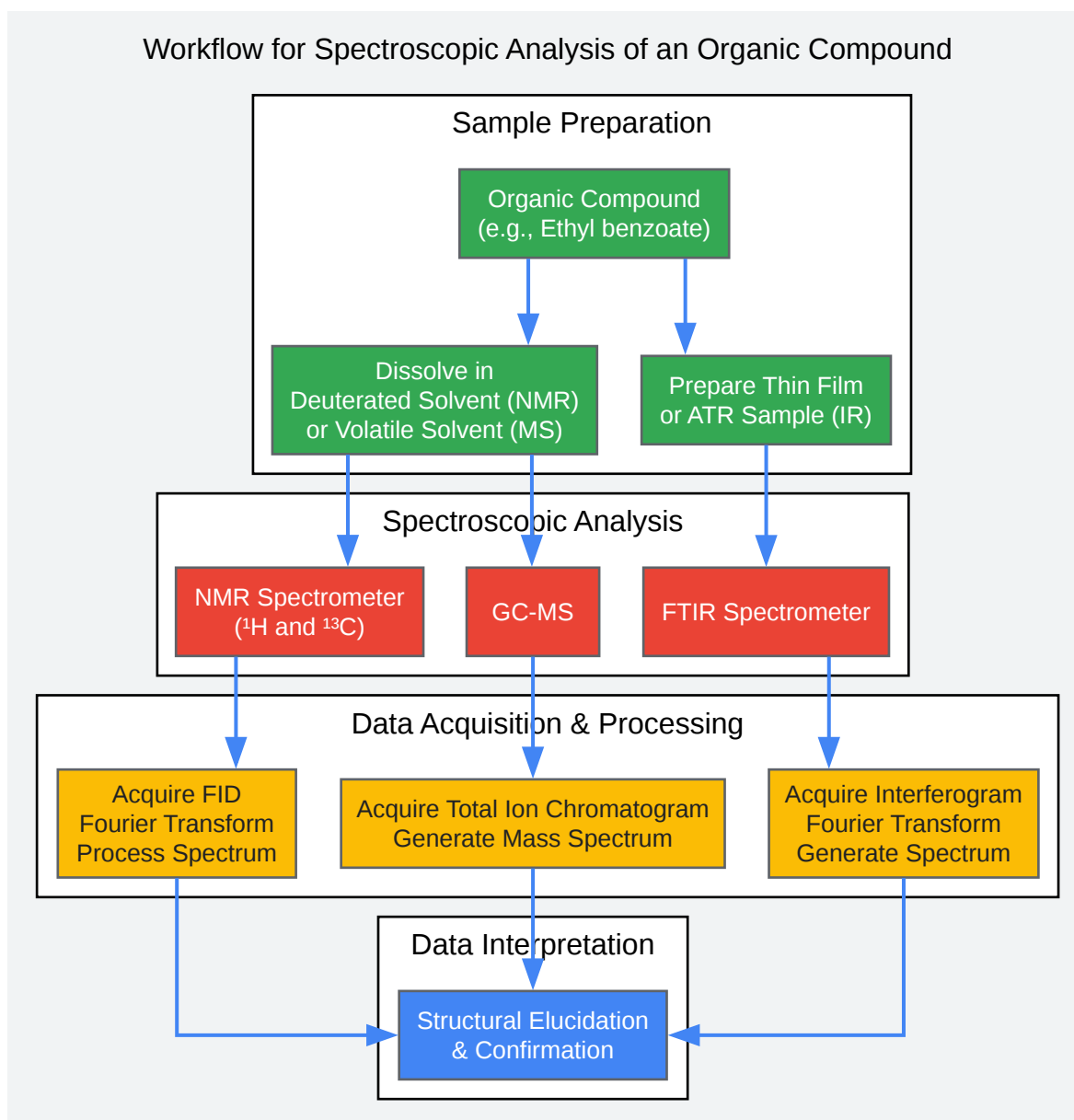
- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
- Gas chromatograph (GC) for sample introduction (GC-MS)
- Helium carrier gas
- Sample of Ethyl benzoate dissolved in a volatile solvent (e.g., dichloromethane or methanol)

Procedure (GC-MS with EI):

- Sample Preparation: Prepare a dilute solution of Ethyl benzoate (e.g., 1 mg/mL) in a volatile organic solvent.
- Injection: Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.
- Chromatographic Separation: The vaporized sample is carried by the helium gas through the GC column, which separates the analyte from any impurities.
- Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, high-energy electrons bombard the molecules, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Ethyl benzoate.



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Workflow for the spectroscopic analysis of an organic compound.

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References

- 1. Ethyl benzoate | C₉H₁₀O₂ | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data of "Ethyl 2-(cyanomethyl)benzoate" (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174670#spectroscopic-data-of-ethyl-2-cyanomethyl-benzoate-nmr-ir-ms]

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